2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
The compound “2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide” is a complex organic molecule. It has a linear formula of C26H22N4O4S2 and a molecular weight of 518.618 . This compound belongs to the class of organic compounds known as benzothiazines, which are organic compounds containing a benzene fused to a thiazine ring .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzothiazine ring is a key structural feature, and various functional groups attached to this ring can influence the compound’s activity .Physical and Chemical Properties Analysis
The compound has a molecular weight of 518.618 and a linear formula of C26H22N4O4S2 . Other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the available literature.Scientific Research Applications
Synthesis and Biological Activities
Microwave Irradiation Synthesis : A study by Ashok et al. (2006) discusses the synthesis of 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines under microwave irradiation conditions, indicating the importance of pyridine derivatives in pharmaceutical agents due to their diverse biological activities, including COX-2 inhibition and cardiotonic properties (Ashok, D., Pallavi, K., Reddy, G., & Rao, K., 2006).
Antimicrobial Activities : Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, demonstrating that some compounds exhibited promising antimicrobial activities (Gouda, M., Berghot, M., Abd El-Ghani, Ghada E., & Khalil, A., 2010).
Pharmaceutical Importance : Amardeep (2013) reviewed the synthesis of 2H-1,4-pyridoxazin-3-(4H)-ones derivatives, highlighting their use as skeletons for designing compounds with anti-inflammatory, analgesic, bacteriostatic, fungistatic, and MAO inhibiting properties (Amardeep, A., 2013).
Antifungal and Antioxidant Studies
Antifungal Activity : Gupta and Wagh (2006) reported on the synthesis and antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide against various fungi, with some compounds showing appreciable activity (Gupta, G., & Wagh, S., 2006).
Antioxidant Studies : Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated them for antioxidant activities, finding moderate to significant radical scavenging activity in many compounds (Ahmad, M., Siddiqui, H., Gardiner, J., Parvez, M., & Aslam, S., 2012).
Future Directions
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(13-18-20(25)22-16-5-1-2-6-17(16)26-18)21-14-7-9-15(10-8-14)23-11-3-4-12-23/h1-2,5-10,18H,3-4,11-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWMYJYGZFJIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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